Prilocaine

説明

Classification within Amide Local Anesthetics

Local anesthetics are broadly categorized into two main chemical classes based on the intermediate chain linking the lipophilic aromatic group and the hydrophilic amine group: amino esters and amino amides. medscape.comwfsahq.orgnih.gov Prilocaine belongs to the amino amide class, characterized by an amide linkage. medscape.comwfsahq.orgnih.govnih.gov This structural feature contributes to its metabolic pathway and stability compared to ester-type local anesthetics. medscape.comwfsahq.org Other common amino amide local anesthetics include lidocaine (B1675312), bupivacaine (B1668057), mepivacaine, etidocaine, ropivacaine (B1680718), and levobupivacaine. medscape.comwfsahq.orgnih.gov this compound is further classified as a toluidine derivative within the amide local anesthetics, distinct from the xylidine (B576407) derivatives like lidocaine, bupivacaine, and mepivacaine. amegroups.org

Historical Context of this compound Research and Development

The development of synthetic local anesthetics followed the discovery and initial use of cocaine, the first naturally occurring local anesthetic. medscape.com Procaine (B135), the first synthetic derivative of cocaine, was developed in 1904. medscape.com Lidocaine, a widely used cocaine derivative, was developed later in 1943. medscape.com this compound was first prepared by Claes Tegner and Nils Löfgren. wikipedia.org Its development contributed to the expanding repertoire of local anesthetic options, offering properties that distinguished it from existing agents like lidocaine. Research into this compound has explored its chemical properties, metabolism, and clinical applications, often in comparison to other local anesthetics to understand its specific advantages and limitations. oup.combmj.comekb.egresearchgate.net

Broad Academic Significance in Anesthesiology and Pharmacology

This compound holds significant academic importance in anesthesiology and pharmacology due to several factors. Its distinct metabolic pathway, involving metabolism in the liver, kidney, and lungs, makes it less dependent solely on hepatic function compared to some other amides, which is a subject of ongoing research. oup.commims.comunirioja.esnih.gov Studies have investigated its pharmacokinetic profile, including protein binding and elimination half-life. drugbank.commims.com this compound's effect on sodium channels and its interaction with neuronal membranes are fundamental topics in pharmacology research. researchgate.netdrugbank.com Furthermore, academic studies frequently compare this compound to other local anesthetics, such as lidocaine and bupivacaine, to evaluate differences in onset, duration, potency, and potential for systemic effects, contributing to a deeper understanding of local anesthetic properties and optimal agent selection for various procedures. bmj.comekb.egunirioja.esnih.gov Research also explores its use in specific techniques like spinal anesthesia and regional anesthesia, as well as in topical formulations. ekb.egresearchgate.netclinicaltrials.eunih.gov The study of this compound's metabolites, such as ortho-toluidine, and their potential implications, like the risk of methemoglobinemia, is another area of academic interest. amegroups.orgwikipedia.orgmims.comeuropa.eu

Here is a table summarizing some key chemical and pharmacological characteristics of this compound discussed in academic literature:

| Characteristic | Detail | Source(s) |

| Chemical Classification | Amino amide, Toluidine derivative | medscape.comwfsahq.orgnih.govnih.govamegroups.org |

| Mechanism of Action | Blocks voltage-gated sodium channels in neuronal membranes | researchgate.netmedscape.comdrugbank.com |

| Metabolism | Primarily in liver and kidney, also in lungs; via amidases into O-toluidine (B26562) and N-propylalanine | oup.commims.comunirioja.esnih.gov |

| Protein Binding | 40-55% to α1 acid glycoprotein | mims.com |

| Elimination Half-life | 1.6 hours (terminal) | mims.com |

| Vasodilatory Effect | Least vasodilator among amide local anesthetics | researchgate.netunirioja.es |

| pKa | Approximately 7.7 | unirioja.es |

Academic research involving this compound continues to explore its fundamental properties, comparative efficacy and safety, and potential for novel formulations and applications in anesthesiology and related fields.

Structure

2D Structure

3D Structure

特性

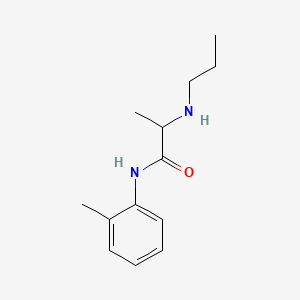

IUPAC Name |

N-(2-methylphenyl)-2-(propylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFGUOIZUNYYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031955 | |

| Record name | Prilocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles, WHITE | |

CAS No. |

721-50-6 | |

| Record name | Prilocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prilocaine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prilocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prilocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prilocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRILOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046O35D44R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37-38 °C, 37 - 38 °C | |

| Record name | Prilocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PRILOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prilocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Prilocaine Action

Interaction with Voltage-Gated Sodium Channels

The primary mechanism by which prilocaine functions as a local anesthetic involves the reversible blockade of voltage-gated sodium channels (NaV channels) located within the neuronal cell membrane. drugbank.comontosight.aiontosight.ai These channels are critical for the initiation and propagation of action potentials, the electrical signals that transmit information along nerve fibers. ontosight.aiyoutube.comteachmephysiology.com By inhibiting the function of these channels, this compound prevents the rapid influx of sodium ions, a key event in the depolarization phase of the action potential. ontosight.ai

Specificity of Binding to Intracellular Sodium Channel Surface

This compound, in its ionized form, binds to a specific receptor site located on the intracellular (cytoplasmic) surface of the voltage-gated sodium channel. ontosight.ainih.govresearchgate.net Local anesthetics typically penetrate the neuronal membrane in their uncharged, lipid-soluble form and then become ionized within the intracellular environment, where they can access and bind to the open or inactivated states of the sodium channel. ontosight.airesearchgate.netumontreal.canih.gov This intracellular binding is crucial for the blocking effect.

Disruption of Neuronal Action Potential Generation and Conduction

By blocking the inward movement of sodium ions, this compound effectively raises the threshold for excitation and inhibits the rapid depolarization necessary for generating an action potential. ontosight.ainih.govpatsnap.com This blockade prevents the self-regenerative cycle of sodium channel activation that underlies action potential propagation along the nerve fiber. nih.govwikipedia.org Consequently, the transmission of nerve impulses, including pain signals, is inhibited, leading to a reversible loss of sensation in the affected area. ontosight.aiontosight.aiuomustansiriyah.edu.iq The block is reversible, and nerve function is restored as the drug diffuses away from the cell. drugbank.comnih.gov

Neuronal Membrane Stabilization

This compound is described as a membrane-stabilizing drug. ontosight.aiuomustansiriyah.edu.iq This refers to its ability to prevent the ionic fluxes, specifically the rapid influx of sodium ions through voltage-gated channels, that are required for the initiation and conduction of nerve impulses. ontosight.aifda.govontosight.ai By inhibiting these ionic movements, this compound stabilizes the resting membrane potential and prevents the depolarizing events that would normally trigger an action potential. umontreal.canih.gov

Antiarrhythmic Properties and Modulatory Effects on Cardiac Conduction

In addition to its effects on neuronal tissue, this compound also possesses antiarrhythmic properties, mediated through its effects on sodium channels in the heart, particularly in Purkinje fibers. drugbank.comnih.gov Like other local anesthetics, this compound can affect excitable membranes in the myocardium. hpra.ie

Sodium Channel Modulation in Purkinje Fibers

This compound modulates sodium channels in cardiac tissue, similar to its action in neurons. drugbank.comnih.gov This modulation in Purkinje fibers contributes to its antiarrhythmic effects. drugbank.com Class I antiarrhythmic drugs, which include some local anesthetics, primarily act by blocking cardiac sodium channels, affecting the rapid depolarization phase (Phase 0) of the cardiac action potential. lecturio.comderangedphysiology.com Studies on other local anesthetics like lidocaine (B1675312) in cardiac Purkinje fibers have demonstrated voltage-dependent and use-dependent block of sodium channels, consistent with the modulated-receptor hypothesis, where the drug binds more readily to channels in the open or inactivated states. nih.govahajournals.org While specific detailed research findings solely focused on this compound's direct effects on sodium channel kinetics in Purkinje fibers were not extensively available in the provided snippets, its classification and described antiarrhythmic action suggest a similar mechanism of sodium channel blockade in these cardiac tissues.

| Mechanism Component | Description |

| Voltage-Gated Sodium Channel Interaction | This compound blocks NaV channels, inhibiting ion flow. drugbank.comontosight.aiontosight.ai |

| Intracellular Binding | Binds to a receptor site on the inner surface of the channel. ontosight.ainih.govresearchgate.net |

| Inhibition of Sodium Influx | Prevents the movement of Na+ ions into the neuron. ontosight.ainih.gov |

| Disruption of Action Potential | Inhibits depolarization and propagation of nerve impulses. ontosight.ainih.govpatsnap.com |

| Neuronal Membrane Stabilization | Prevents ionic fluxes required for impulse conduction. ontosight.aifda.govontosight.ai |

| Antiarrhythmic Action | Modulates cardiac sodium channels, particularly in Purkinje fibers. drugbank.comnih.gov |

| Modulation in Purkinje Fibers | Affects sodium channels in cardiac conduction tissue. drugbank.com |

Potential Interactions with Other Ion Channels and Receptors

Beyond their well-established effects on voltage-gated sodium channels, local anesthetics, including this compound, have been shown to interact with other ion channels and receptors. This broader range of interactions may play a role in the full spectrum of their effects, although the clinical significance of some of these interactions is still an area of ongoing research.

Studies suggest that local anesthetics can interact with voltage-gated potassium and calcium channels. rch.org.aunysora.comoup.comaneskey.com For instance, local anesthetics can bind to and inhibit cardiac voltage-gated calcium and potassium channels, although this typically occurs at concentrations higher than those required for maximal sodium channel blockade. nysora.com

Transient Receptor Potential (TRP) channels, which are involved in sensing temperature, taste, pain, and other stimuli, represent another class of ion channels that local anesthetics can affect. pharmacologyeducation.org Specifically, local anesthetics like lidocaine and this compound have been shown to reduce the activity of TRPV1 receptors. rupress.org Conversely, other research indicates that lidocaine can activate TRPV1 and, to a lesser extent, TRPA1 channels in rodent sensory neurons. nih.gov This activation was shown to induce the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in neurogenic inflammation. nih.gov While these findings were primarily demonstrated with lidocaine, they suggest a potential for this compound, given its structural similarity, to also interact with these channels.

Ligand-gated ion channels, which open in response to the binding of specific chemical messengers like neurotransmitters, are also potential targets for local anesthetics. oup.comwikipedia.org These include receptors such as GABA (gamma-aminobutyric acid) receptors and NMDA (N-methyl-D-aspartate) receptors. rch.org.aunysora.commdpi.com Some studies have investigated the effects of local anesthetics, including those structurally related to this compound, on GABA and NMDA receptors. For example, research on lidocaine and procaine (B135) (another local anesthetic) indicated that these compounds could enhance glycine (B1666218) receptor function at low concentrations and inhibit both glycine and GABAA receptor functions at higher concentrations. nih.gov NMDA receptors have also been identified as targets of local anesthetics, with studies showing inhibition of NMDA-induced currents by compounds like procaine and tetracaine. nih.gov While direct, detailed studies specifically on this compound's interaction with all subtypes of GABA and NMDA receptors in isolation are less extensively documented in the provided sources, the general interaction of local anesthetics with these receptors is acknowledged. rch.org.aunysora.commdpi.com

Furthermore, local anesthetics may interact with G-protein-coupled receptors. oup.comaneskey.com This interaction could contribute to effects such as the anti-inflammatory properties observed with some local anesthetics. aneskey.com

The interaction of this compound with these various channels and receptors is often concentration-dependent. While primary anesthetic effects are attributed to sodium channel blockade, interactions with other targets may become more prominent at higher concentrations or contribute to systemic effects. derangedphysiology.comhres.ca

Data on the affinity or effect of this compound on some of these alternative targets compared to its effect on sodium channels can be illustrative. For instance, a study examining the interaction of several local anesthetics with L-type voltage-sensitive Ca2+ channels in rat cerebrocortical membranes found that this compound displaced a radiolabelled antagonist with a certain affinity (K50 = 2.06 mmol litre-1). nih.gov This provides a quantitative measure of its interaction with this specific calcium channel subtype in that experimental setting.

Pharmacokinetic and Pharmacodynamic Investigations of Prilocaine

Absorption Dynamics and Factors Influencing Systemic Uptake

Prilocaine's systemic absorption is complete following parenteral administration. drugs.com The rate at which it is absorbed into the bloodstream is contingent on several factors, including the site of administration and the presence or absence of a vasoconstrictor agent, such as epinephrine (B1671497). drugs.comdrugs.com Formulations containing epinephrine decrease the rate and extent of this compound's systemic absorption, which serves to prolong its duration of action at the target site. drugs.com

The condition of the tissue at the application site also significantly influences absorption. For instance, absorption from diseased or inflamed skin is faster than from normal, intact skin. nih.govnih.govjddonline.comresearchgate.net Studies on topical formulations have shown that when applied to lacerated skin, the peak plasma concentrations (Cmax) and total drug exposure (AUC) of this compound are significantly increased compared to application on intact skin. nih.gov The vascularity of the injection site is another critical determinant of absorption speed, with more vascular areas leading to faster uptake into the systemic circulation. nysora.com

Distribution Characteristics

Once absorbed, this compound is distributed to all body tissues. drugs.com Its distribution patterns are dictated by its physicochemical properties, including plasma protein binding and lipid solubility.

This compound exhibits moderate binding to plasma proteins. At plasma concentrations between 0.5 to 1.0 mg/mL, approximately 55% of the drug is bound. drugs.comdrugs.comdrugbank.com The primary binding protein for local anesthetics like this compound is α1-acid glycoprotein. ukzn.ac.za

Investigations into the kinetics of this binding have revealed that it is markedly influenced by pH and temperature. nih.govcapes.gov.br Specifically, the binding capacity increases with rising alkalinity. researchgate.net However, within the range of clinically relevant plasma concentrations (up to 16 µg/ml), the extent of protein binding is not significantly affected by changes in the drug's concentration. nih.govcapes.gov.br The unbound fraction of this compound's stereoisomers differs slightly, with the R(-)-enantiomer having an unbound fraction of 70% and the S(+)-enantiomer having an unbound fraction of 73%. nih.gov

This compound Plasma Protein Binding

| Parameter | Value | Notes |

|---|---|---|

| Percentage Bound | 55% | At plasma concentrations of 0.5-1.0 mg/mL. drugs.comdrugs.comdrugbank.com |

| Unbound Fraction (R(-)-prilocaine) | 70% (±8%) | Stereoisomer-specific data. nih.gov |

| Unbound Fraction (S(+)-prilocaine) | 73% (±5%) | Stereoisomer-specific data. nih.gov |

| Influencing Factors | Markedly influenced by pH and temperature. nih.govcapes.gov.br | |

| Concentration Dependence | Not significantly affected by rising plasma concentrations up to 16 µg/ml. nih.govcapes.gov.br |

The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that describes the volume into which a drug distributes to achieve the same concentration as in the plasma. pharmacologycanada.orgopeneducationalberta.ca For this compound, the Vd is relatively large, indicating extensive distribution into tissues outside of the plasma. derangedphysiology.com

Studies have shown enantioselective differences in its pharmacokinetics, but the steady-state volume of distribution does not differ significantly between the R(-) and S(+) enantiomers. nih.gov The Vd for R(-)-prilocaine has been reported as 279 (±94) liters, and for S(+)-prilocaine as 291 (±93) liters. nih.gov Another source reports a Vd of 2.7 L/kg. derangedphysiology.com This extensive distribution contributes to its lower systemic toxicity compared to some other local anesthetics. nih.gov

Apparent Volume of Distribution (Vd) of this compound

| Parameter | Value | Source |

|---|---|---|

| Vd (General) | 2.7 L/kg | derangedphysiology.com |

| Vd of R(-)-prilocaine | 279 (±94) L | nih.gov |

| Vd of S(+)-prilocaine | 291 (±93) L | nih.gov |

This compound is capable of crossing significant biological barriers, presumably by passive diffusion. drugs.com It has been shown to traverse both the blood-brain barrier and the placental barrier. drugs.comdrugs.comnih.gov This ability to cross into the central nervous system is a characteristic of local anesthetics that can lead to CNS effects. Its passage across the placenta means that the drug administered to the mother can enter the fetal circulation. nih.govnih.gov

Once this compound crosses the placental barrier, it can accumulate in the fetus through a mechanism known as "ion trapping". openanesthesia.orgnih.gov This phenomenon occurs because the fetal blood pH (typically 7.32 to 7.38) is slightly more acidic than the maternal blood pH. openanesthesia.org

This compound is a weak base with a pKa of 7.9. chemicalbook.com In the more acidic fetal environment, a greater proportion of the this compound molecule becomes ionized (protonated). openanesthesia.org The ionized form of the drug is less lipid-soluble and cannot readily diffuse back across the placenta into the maternal circulation. openanesthesia.org This process can lead to an accumulation of the drug in the fetal compartment, potentially resulting in fetal drug concentrations that exceed those in the mother. nih.govnih.gov

Biotransformation Pathways and Metabolite Formation

This compound undergoes more rapid and complete biotransformation than many other amide local anesthetics. chemicalbook.com Its metabolism occurs primarily in the liver, with some additional metabolism taking place in the kidneys and lungs. drugs.comdrugs.comdrugbank.comchemicalbook.comchemicalbook.com Unlike some other local anesthetics, it is not metabolized by plasma esterases. drugs.com

The primary metabolic pathway for this compound, a secondary amine, is hydrolysis by hepatic amidases. chemicalbook.comchemicalbook.com This reaction cleaves the amide bond, yielding two main metabolites: ortho-toluidine (also known as o-toluidine (B26562) or 2-methylaniline) and N-propylalanine . drugs.comdrugs.comchemicalbook.comnih.gov Carbon dioxide is a major end product of this biotransformation. chemicalbook.com

The formation of ortho-toluidine is clinically significant because this metabolite is responsible for inducing the formation of methemoglobin from hemoglobin, which can lead to methemoglobinemia if large doses of this compound are administered. drugs.comchemicalbook.comchemicalbook.comresearchgate.netnih.gov

Further research has identified specific enzymes involved in this compound's metabolism. It is hydrolyzed by human carboxylesterases CES1A and CES2. researchgate.netnih.gov Following hydrolysis, the resulting ortho-toluidine is further metabolized by the cytochrome P450 enzyme CYP2E1 to hydroxylated metabolites, such as 4- and 6-hydroxy-o-toluidine. researchgate.netnih.gov These hydroxylated metabolites are even more efficient at inducing methemoglobin formation than ortho-toluidine itself. nih.gov A non-hydrolysis pathway mediated by CYP3A4 also contributes to methemoglobin formation. researchgate.netnih.gov

This compound Biotransformation Summary

| Metabolic Step | Enzymes Involved | Metabolites Formed | Clinical Significance |

|---|---|---|---|

| Primary Hydrolysis | Hepatic Amidases, Carboxylesterases (CES1A, CES2) | Ortho-toluidine, N-propylalanine | Initial breakdown of this compound. chemicalbook.comresearchgate.netnih.gov |

| Secondary Metabolism of Ortho-toluidine | CYP2E1 | 4-hydroxy-o-toluidine, 6-hydroxy-o-toluidine | These metabolites are potent inducers of methemoglobin formation. nih.gov |

| Non-Hydrolysis Pathway | CYP3A4 | Unspecified metabolites | Contributes to methemoglobin formation. researchgate.netnih.gov |

Amidase-Mediated Hydrolysis to o-Toluidine and N-Propylalanine

The initial and most significant step in the metabolism of this compound is the hydrolysis of its amide bond. This reaction is catalyzed by enzymes known as amidases and results in the formation of two primary metabolites: o-toluidine and N-propylalanine. researchgate.netresearchgate.net This enzymatic cleavage effectively inactivates the local anesthetic properties of the this compound molecule. The formation of o-toluidine is of particular clinical interest as this metabolite is associated with the potential for inducing methemoglobinemia. nih.gov

Stereospecificity in Metabolic Processes (e.g., D- and L-forms)

This compound is administered as a racemic mixture, meaning it contains equal amounts of its two stereoisomers: the R(-)- and S(+)-enantiomers. The pharmacokinetics of this compound are enantioselective, indicating that the two isomers are handled differently by the body. nih.gov Research has shown that the total plasma clearance of R(-)-prilocaine is significantly greater than that of S(+)-prilocaine. nih.gov This difference is likely due to a variance in the intrinsic metabolic clearance of the two enantiomers. nih.gov Consequently, the terminal half-life of R(-)-prilocaine is shorter than that of S(+)-prilocaine. nih.gov Despite these pharmacokinetic differences, the clinical relevance of this stereoselectivity is not considered to be significant. nih.gov

| Parameter | R(-)-Prilocaine (mean ± SD) | S(+)-Prilocaine (mean ± SD) |

|---|---|---|

| Total Plasma Clearance (L/min) | 2.57 ± 0.46 | 1.91 ± 0.30 |

| Terminal Half-Life (min) | 87 ± 27 | 124 ± 64 |

| Mean Residence Time (min) | 108 ± 30 | 155 ± 59 |

| Steady-State Volume of Distribution (L) | 279 ± 94 | 291 ± 93 |

| Unbound Fraction (%) | 70 ± 8 | 73 ± 5 |

Subsequent Hydroxylation Reactions of Metabolites

Following the initial hydrolysis of this compound, its primary metabolites, o-toluidine and N-propylalanine, can undergo further metabolic changes. One of the key subsequent reactions is hydroxylation. researchgate.net Specifically, o-toluidine can be metabolized to 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. researchgate.net These hydroxylation reactions are mediated by cytochrome P450 enzymes. researchgate.net

Involvement of Carboxylesterases (CES 1A, CES 2) in this compound Metabolism

The amidase-mediated hydrolysis of this compound is carried out by specific enzymes known as carboxylesterases (CES). Studies have identified that both human carboxylesterase 1A (CES1A) and carboxylesterase 2 (CES2) are capable of hydrolyzing this compound. researchgate.netresearchgate.net The intrinsic clearance (CLint) value for the hydrolysis of this compound in human liver microsomes has been shown to be significantly higher than that of other amide local anesthetics, indicating a more efficient metabolic breakdown. researchgate.net

| Enzyme | Km (mM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) |

|---|---|---|---|

| Human Liver Microsomes | 1.15 ± 0.01 | 2.46 ± 0.04 | 2.14 ± 0.04 |

| CES1A | 0.31 ± 0.01 | 0.40 ± 0.01 | 1.29 ± 0.04 |

| CES2 | 0.39 ± 0.01 | 0.10 ± 0.00 | 0.26 ± 0.00 |

Role of Cytochrome P450 Isoenzymes (CYP2E1, CYP3A4) in Metabolite Formation

While carboxylesterases are responsible for the initial hydrolysis of this compound, cytochrome P450 (CYP) isoenzymes play a crucial role in the subsequent metabolism of its metabolites. Specifically, CYP2E1 is the primary enzyme responsible for the hydroxylation of o-toluidine to 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. researchgate.net Additionally, CYP3A4 has been implicated in the metabolic activation of this compound and its metabolites. researchgate.net

Elimination and Excretion Kinetics

This compound and its various metabolites are primarily eliminated from the body through renal excretion. chemicalbook.comdrugsporphyria.net The renal clearance of this compound is faster than that of other amide local anesthetics, which contributes to its rapid removal from the circulation. chemicalbook.com A very small fraction, typically less than 1%, of the administered this compound dose is excreted in the urine as the unchanged drug, highlighting the extensive metabolic degradation it undergoes. drugsporphyria.netresearchgate.net The elimination half-life of racemic this compound has been reported to be approximately 1.6 hours. chemicalbook.com However, this can vary, with some studies reporting a range of 10 to 150 minutes. wikem.org

Renal Excretion Pathways of this compound and its Metabolites

This compound, an amide-type local anesthetic, undergoes extensive metabolism before its elimination from the body. The primary routes of biotransformation occur in the liver and, to a lesser extent, the kidneys and lungs. chemicalbook.comnih.gov Hepatic amidases hydrolyze this compound into its main metabolites: o-toluidine and N-propylalanine. chemicalbook.com Carbon dioxide is also a significant end product of this metabolic process. chemicalbook.com

The renal system is the principal route for the excretion of this compound and its various metabolites. chemicalbook.comdrugsporphyria.net An extremely small fraction of the administered this compound is recoverable in an unchanged form in the urine, with estimates suggesting less than 1% of the parent drug is excreted without being metabolized. drugsporphyria.net This rapid and nearly complete metabolism contributes to a faster renal clearance of this compound compared to other amide local anesthetics, leading to its quicker removal from systemic circulation. chemicalbook.comnih.gov The main metabolites, including o-toluidine, are eliminated via the kidneys. chemicalbook.com

A proposed metabolic pathway involves several enzymatic processes. Carboxylesterases (CES 1A and CES 2) and Cytochrome P450 (CYP) enzymes mediate the initial hydrolysis. researchgate.netresearchgate.net The resulting o-toluidine can then undergo further biotransformation, including activation by enzymes like N-acetyltransferase (NAT) and cyclooxygenase (COX), before eventual excretion. researchgate.net

Influence of Urinary pH on Excretion Rates

The rate of renal excretion for many drugs, particularly weak bases, can be significantly influenced by the pH of the urine. nih.gov this compound is a weak base. nih.gov The principle of pH-dependent excretion is based on the ionization state of the drug in the renal tubules. ntu.edu.sg In acidic urine, weak bases become more ionized. This increased ionization makes the drug molecule less lipid-soluble, which in turn reduces its ability to be reabsorbed from the renal tubules back into the bloodstream. ntu.edu.sg Consequently, a lower urinary pH (acidic urine) generally promotes the renal excretion of weak bases. nih.gov

Conversely, in alkaline urine, weak bases are less ionized and exist more in their non-ionized, lipid-soluble form. ntu.edu.sg This state facilitates passive reabsorption from the renal tubules, thereby decreasing the rate of renal excretion and prolonging the drug's presence in the body. nih.gov While this is a well-established principle in pharmacology, specific quantitative studies detailing the precise impact of varying urinary pH on the excretion rates of this compound and its metabolites were not found in the reviewed literature. However, for other weak bases, the amount of drug excreted in the urine has been shown to be several times higher in acidic urine compared to alkaline urine. nih.gov

Systemic Pharmacodynamics and Physiological Effects

Comparative Vasodilatory Profile of this compound

This compound exhibits vasodilatory properties, a common characteristic of local anesthetics. chemicalbook.com However, its vasodilatory effect is considered to be the least pronounced among the amide local anesthetic group. nih.gov This comparatively weaker vasodilatory action means that when administered, the anesthetic solution tends to remain localized around the nerve for a longer duration. nih.gov This prolonged contact time allows more of the anesthetic molecules to diffuse into the nerve, potentially increasing the depth of anesthesia. nih.gov

In comparative studies, this compound has demonstrated clinical characteristics similar to other local anesthetics like lidocaine (B1675312) for producing successful anesthesia. nih.gov When compared to ropivacaine (B1680718), another local anesthetic, this compound (in a solution with the vasoconstrictor felypressin) was used as a control due to its established and widespread use. oatext.com A study comparing a eutectic mixture containing this compound and lidocaine (EMLA) with amethocaine for topical anesthesia found no significant difference in the change in vein diameter, suggesting comparable vasodilatory effects in that specific application. nih.gov

| Characteristic | Finding | Comparison Agent(s) | Reference |

|---|---|---|---|

| General Vasodilatory Effect | This compound is a vasodilator. | N/A | chemicalbook.com |

| Relative Potency | Considered the least vasodilatory agent among amide local anesthetics. | Other amide LAs (e.g., Lidocaine) | nih.gov |

| Topical Application | No significant difference in vein diameter change compared to amethocaine. | Amethocaine | nih.gov |

Endothelial Nitric Oxide Pathway Contribution to this compound's Vasoactivity

The vascular endothelium plays a crucial role in regulating blood vessel tone through the release of various vasoactive substances, including nitric oxide (NO). ens-lyon.frnih.gov The production of NO is catalyzed by the enzyme endothelial nitric oxide synthase (eNOS), which converts L-arginine to NO and L-citrulline. ens-lyon.fr This NO then diffuses to the underlying smooth muscle cells, activating guanylyl cyclase, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle relaxation and vasodilation. nih.govyoutube.com

Research has been conducted to determine the extent to which this pathway contributes to the vasodilatory effects of this compound in human skin. nih.gov In a study involving healthy male subjects, the co-injection of this compound with NG-Nitroarginine Methyl Ester (L-NAME), an inhibitor of nitric oxide synthesis, was found to reduce the vascular response to this compound by approximately one-third. nih.gov This statistically significant reduction (p = 0.012) indicates that the vasoactive effects of this compound are, in part, mediated by the release of endothelial nitric oxide. nih.gov

| Experimental Condition | Key Finding | Conclusion | Reference |

|---|---|---|---|

| This compound injection | Produces a vascular (vasodilatory) response. | This compound has vasoactive effects. | nih.gov |

| This compound co-injected with L-NAME (NO synthesis inhibitor) | The vascular response to this compound was reduced by a third. | This compound's vasoactivity is partly mediated by the endothelial nitric oxide pathway. | nih.gov |

Investigation of Cyclo-oxygenase Pathway Involvement in Vasoactivity

The cyclo-oxygenase (COX) pathway is another significant enzymatic cascade involved in vascular regulation. nih.gov COX enzymes convert arachidonic acid into various prostanoids, including prostaglandins (B1171923) and thromboxanes, which can have potent vasodilatory or vasoconstrictive effects. researchgate.netyoutube.com To ascertain whether this pathway is involved in this compound-induced vasodilation, studies have utilized COX inhibitors.

The same investigation that examined the role of nitric oxide also explored the involvement of the cyclo-oxygenase pathway. nih.gov In this part of the study, the cyclo-oxygenase pathway was blocked by administering aspirin (B1665792), a well-known COX inhibitor. nih.gov The results showed that aspirin had no discernible effect on the vascular response to this compound (p = 0.588). nih.gov Based on this finding, it was concluded that the cyclo-oxygenase pathway does not appear to play a role in mediating the vasoactive effects of this compound in human skin. nih.gov

Toxicological Profiles and Mechanisms of Prilocaine Induced Adverse Effects

Central Nervous System Toxicity

Biphasic Manifestations: Excitatory and Depressant Phases

The biphasic nature of prilocaine-induced CNS toxicity involves an initial excitatory phase followed by a depressant phase. litfl.commedscape.comnih.gov The excitatory symptoms are thought to result from the blockade of inhibitory pathways in the CNS, leading to unopposed excitatory neuronal activity. litfl.commedscape.comnih.gov This can manifest as symptoms such as perioral numbness, tinnitus, dizziness, blurred vision, muscle twitching, tremors, and confusion. litfl.comnih.govrch.org.au

As this compound plasma concentrations continue to rise, a generalized depression of all CNS neurons occurs. litfl.com This leads to the depressant phase, characterized by drowsiness, unconsciousness, and ultimately respiratory depression or arrest. litfl.comhres.camedscape.comrch.org.aufda.govdrugs.com In some cases, the excitatory phase may be very brief or absent, with the initial manifestation of toxicity being drowsiness progressing to unconsciousness and respiratory arrest. hres.cafda.govdrugs.com

Pathophysiology of Seizure Induction and Respiratory Depression

Seizure induction in this compound toxicity is a hallmark of the excitatory phase. This occurs due to the blockade of inhibitory interneurons, particularly those utilizing gamma-aminobutyric acid (GABA) as a neurotransmitter. nih.gov The resulting imbalance between excitatory and inhibitory neurotransmission leads to uncontrolled neuronal firing and seizure activity. nih.gov

Respiratory depression and arrest, characteristic of the depressant phase, occur as a consequence of generalized CNS depression. hres.camedscape.comrch.org.aufda.govdrugs.com As this compound levels increase, the drug inhibits both excitatory and inhibitory neurons, leading to a widespread suppression of neuronal activity, including the vital centers in the brainstem that control respiration. medscape.com

Impact of Systemic Acidosis on CNS Toxicity Thresholds

Systemic acidosis significantly exacerbates local anesthetic toxicity, including that caused by this compound. derangedphysiology.comnih.govrch.org.audrugs.comnih.govmedscape.com Acidosis can lower the seizure threshold for local anesthetics. nih.gov Several factors contribute to this effect in the context of acidosis:

Ion Trapping: Local anesthetics are weak bases. In an acidic environment (lower pH), a greater proportion of the drug is in its ionized form. While the unionized form readily crosses cell membranes, the ionized form is less able to exit cells. squarespace.com This can lead to "ion trapping" within the more acidic intracellular environment of CNS neurons, increasing the intracellular concentration of this compound and thus its toxic effects. derangedphysiology.comsquarespace.com

Increased Cerebral Blood Flow: Acidosis can increase cerebral blood flow, delivering more of the circulating drug to the brain. medscape.com

Decreased Protein Binding: Acidosis can decrease the protein binding of local anesthetics in the plasma, increasing the fraction of unbound, pharmacologically active drug available to cross the blood-brain barrier and affect the CNS. derangedphysiology.commedscape.comsquarespace.com

These factors collectively contribute to a lower threshold for CNS toxicity in the presence of systemic acidosis.

Cardiovascular System Toxicity

Cardiovascular toxicity from this compound typically occurs at higher plasma concentrations than those that elicit CNS effects, although bupivacaine (B1668057) is noted as a local anesthetic where cardiac toxicity may precede CNS effects. hres.caderangedphysiology.commedscape.commedscape.com Cardiovascular manifestations are usually depressant. hres.cafda.govdrugs.com

Mechanisms of Myocardial Depression and Bradycardia

This compound can cause myocardial depression and bradycardia through direct effects on cardiac tissue. hres.cafda.govdrugs.com Local anesthetics, including this compound, block voltage-gated sodium channels in cardiac myocytes, similar to their action on neurons. medscape.comsquarespace.compatsnap.comcvpharmacology.comlecturio.com This blockade affects the rapid depolarization phase (Phase 0) of the cardiac action potential in non-nodal tissues like atrial and ventricular myocytes and Purkinje fibers. cvpharmacology.comlecturio.com

The inhibition of sodium influx reduces the rate and magnitude of depolarization, leading to slowed conduction velocity within the heart. cvpharmacology.comlecturio.com This can manifest as bradycardia (slowed heart rate) and impaired myocardial contractility (negative inotropy), contributing to myocardial depression and potentially cardiovascular collapse. hres.cafda.govdrugs.compatsnap.com

Role of Sodium Channel Blockade in Arrhythmia Genesis

The blockade of cardiac sodium channels by this compound plays a critical role in the genesis of arrhythmias. medscape.comsquarespace.comdrugbank.com By altering the cardiac action potential, particularly in Purkinje fibers, this compound can disrupt normal electrical conduction and excitability. medscape.comsquarespace.comdrugbank.com

Local anesthetics bind to sodium channels in a state-dependent manner, showing higher affinity for channels in the open and inactivated states, which are prevalent during periods of increased electrical activity (like tachycardias). cvpharmacology.comnih.gov This "use-dependent" or "state-dependent" blockade can disproportionately affect rapidly firing cardiac tissues. cvpharmacology.comnih.gov

The slowed conduction velocity and altered refractoriness caused by sodium channel blockade can create conditions favorable for reentrant arrhythmias. medscape.comcvpharmacology.comlecturio.com While this compound is sometimes classified with Class 1B antiarrhythmics due to its sodium channel blocking properties, its pro-arrhythmic potential at toxic concentrations is related to the extensive blockade disrupting normal cardiac electrical activity. squarespace.com Severe toxicity can lead to various arrhythmias, including bradycardia-asystole and ventricular arrhythmias. hres.carch.org.audrugs.comnih.gov

Below is a table summarizing key aspects of this compound's toxicity mechanisms:

| System Affected | Primary Mechanism Involved | Key Manifestations | Contributing Factors (Toxicity) |

| Central Nervous System | Voltage-gated Sodium Channel Blockade | Biphasic: Excitation (tremors, seizures) followed by Depression (drowsiness, respiratory arrest) | High plasma concentration, Acidosis |

| Cardiovascular System | Voltage-gated Sodium Channel Blockade | Myocardial depression, Bradycardia, Arrhythmias (e.g., bradycardia-asystole, ventricular) | Higher plasma concentration than CNS toxicity, Acidosis |

Pathogenesis of Hypotension and Cardiovascular Collapse

Cardiovascular manifestations following this compound administration are typically depressant in nature fda.govhres.ca. These can include bradycardia, hypotension, and in severe cases, cardiovascular collapse, potentially leading to cardiac arrest fda.govhres.ca. These effects may stem from a direct depressant action of the local anesthetic on various components of the cardiovascular system fda.gov. High blood levels of this compound can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure fda.gov. While vasovagal reactions, particularly in patients in an upright position, can commonly lead to signs of depressed cardiovascular function, a direct drug effect is also possible, though less common fda.govhres.ca. Failure to recognize early signs such as sweating, faintness, and changes in pulse or sensorium can precede progressive cerebral hypoxia and serious cardiovascular collapse hres.ca. Studies in rats have also investigated the cardiotoxicity of this compound, observing effects like ectopic cardiac arrhythmia and bradycardia with high doses, and significant hypotension following depressed cardiac contractility and peripheral vasodilation nih.gov.

Methemoglobinemia Induced by this compound Metabolites

One of the most well-known and significant adverse effects of this compound is the induction of methemoglobinemia dergipark.org.trjurolsurgery.org. This occurs because this compound is metabolized into substances that can oxidize hemoglobin nih.gov.

In the human body, this compound is metabolized in the liver and potentially the kidneys dergipark.org.trfda.gov. A primary metabolite of this compound is o-toluidine (B26562) cambridge.orgdergipark.org.tr. O-toluidine is responsible for the oxidation of hemoglobin (Hb) to methemoglobin (MetHb) jurolsurgery.orgdergisi.org. Hemoglobin normally contains iron in the ferrous state (Fe²⁺), which is capable of binding and transporting oxygen jurolsurgery.org. Methemoglobin is formed when the iron in the heme group is oxidized to the ferric state (Fe³⁺) dergisi.orgmedscape.com. This ferric form of iron in methemoglobin cannot bind oxygen effectively, and its presence also shifts the oxygen dissociation curve of the remaining functional hemoglobin to the left, further impairing oxygen delivery to tissues jurolsurgery.org.

Under normal physiological conditions, a small amount of methemoglobin is continuously formed in red blood cells due to normal oxidative processes clinmedjournals.org. The body has an intracellular methemoglobin reductive system, primarily involving the enzyme NADH-cytochrome b5 reductase (also known as NADH diaphorase I), which efficiently reduces MetHb back to functional Hb jurolsurgery.orgjournalagent.com. This enzyme system maintains MetHb levels below 1% in healthy individuals jurolsurgery.orgturkishjic.org. While o-toluidine directly oxidizes hemoglobin, the resulting methemoglobinemia occurs when the rate of MetHb formation exceeds the capacity of this enzymatic reduction system clinmedjournals.org.

Several factors can predispose individuals to developing this compound-induced methemoglobinemia or increase their vulnerability. These include:

Age: Infants, particularly those under 6 months of age, are more susceptible jurolsurgery.orgclinmedjournals.orgclinmedjournals.orgresearchgate.net. This is due to several reasons: lower levels of the NADH-cytochrome b5 reductase enzyme compared to adults, fetal hemoglobin (Hb F) being more easily oxidized than adult hemoglobin (Hb A), and potentially higher proliferation of nitrate-converting bacteria in the gut jurolsurgery.orgclinmedjournals.orgjournalagent.com. Studies have shown an inverse correlation between age and postoperative methemoglobin levels in children receiving this compound dergipark.org.tr.

Enzyme Deficiencies: Individuals with congenital deficiencies in enzymes involved in methemoglobin reduction, such as NADH-dependent methemoglobin reductase (cytochrome b5 reductase) or glucose-6-phosphate dehydrogenase (G6PD) deficiency, are at increased risk clinmedjournals.orgresearchgate.netopenanesthesia.orgcdc.gov.

Underlying Health Problems: Patients with anemia or diseases affecting the respiratory or cardiovascular systems may be more vulnerable cdc.gov.

Concomitant Drug Use: Using other drugs that can cause methemoglobinemia concurrently with this compound also increases the risk clinmedjournals.orgcdc.gov.

Genetic Makeup: Altered hemoglobin structure can also be a predisposing factor clinmedjournals.orgclinmedjournals.org.

Low BMI and COPD: Some studies suggest that low BMI and COPD may be independent predictors for this compound-induced methemoglobinemia dergipark.org.tr.

The clinical manifestations of methemoglobinemia are directly related to the level of methemoglobin in the blood and the resulting tissue hypoxia nih.govmedscape.comresearchgate.net. Symptoms can range from mild to severe and life-threatening dergipark.org.trresearchgate.net.

A characteristic sign is cyanosis, which may appear as a pale, gray, or blue discoloration of the skin, lips, nail beds, and mucous membranes medscape.comresearchgate.net. This cyanosis is often described as a chocolate-brown color of the blood and persists despite oxygen supplementation medscape.comresearchgate.net.

The severity of symptoms correlates with the percentage of methemoglobin in the blood:

| Methemoglobin Level (%) | Clinical Manifestations |

| < 10 | Usually asymptomatic (may have more symptoms with underlying diseases) medscape.com |

| 10-15 | Cyanosis develops jurolsurgery.orgturkishjic.org |

| 15-20 | Signs of tissue hypoxia, cyanosis evident nih.govmedscape.com |

| 20-30 | Anxiety, headache, fatigue, dizziness, syncope, mental status changes nih.govmedscape.comjournalagent.com |

| 30-50 | Dyspnea, weakness, confusion, chest pain, significant tachycardia, nausea, vomiting jurolsurgery.orgmedscape.comturkishjic.orgresearchgate.net |

| 50-70 | Arrhythmias, altered mental status, delirium, seizures, coma, profound acidosis dergipark.org.trmedscape.comresearchgate.net |

| > 70 | Usually fatal dergipark.org.trmedscape.comturkishjic.org |

It's important to note that in patients with severe anemia, a higher percentage of methemoglobin may be required for cyanosis to be obvious, and these patients might show more signs of hypoxemia with less apparent cyanosis medscape.com.

Neurotoxicity Studies and Neurological Sequelae

Local anesthetics, including this compound, have the potential for neurotoxicity, particularly at higher concentrations or doses jvsmedicscorner.commdpi.com. Neurotoxicity can result from direct effects on nerves, the neurotoxic effect of systemic absorption, overdosage, or inadvertent injection into the circulation medlink.com.

Studies comparing the neurotoxicity of intrathecal this compound and lidocaine (B1675312) in rats have shown that this compound can produce equivalent elevations in tail-flick latency (an indicator of sensory impairment) as lidocaine nih.gov. Histologic injury scores with this compound were also found to be greater than with lidocaine, although this difference did not reach statistical significance in one study nih.gov. These findings suggest that the potential for persistent functional impairment or morphologic damage with intrathecal this compound is at least comparable to that of lidocaine nih.gov.

While the substitution of this compound for lidocaine might reduce the incidence of transient neurological symptoms, it is unlikely to decrease the risk of actual neural injury nih.gov. This discrepancy may indicate that transient neurological symptoms and neurological deficits following spinal anesthesia are mediated by different mechanisms nih.gov.

In Vitro and In Vivo Comparative Neurotoxicity Investigations

In vitro studies using human neuroblastoma cell lines have compared the neurotoxic potential of various local anesthetics, including this compound. These studies often assess cell viability after exposure to different concentrations of the anesthetic agents. All local anesthetics tested in such models have demonstrated concentration-dependent neurotoxicity. nih.govnih.govoup.comnih.gov In one in vitro study using human SH-SY5Y neuroblastoma cells, this compound showed a median lethal dose (LD50) of 4.32 ± 0.39 mM after 20 minutes of incubation, placing it in a "medium" toxicity group along with lidocaine and mepivacaine, while bupivacaine was categorized as "high" toxicity and ropivacaine (B1680718) and articaine (B41015) as "less" toxic. nih.gov

In vivo studies, such as those using intrathecal administration in rats, have also been conducted to compare the neurotoxicity of this compound and lidocaine. One study found that intrathecal infusion of 2.5% this compound in saline resulted in similar elevations in tail-flick latency (an indicator of sensory impairment) compared to 2.5% lidocaine. nih.govcapes.gov.br While histologic injury scores were higher with this compound than with lidocaine in this study, the difference did not reach statistical significance. nih.govcapes.gov.br These findings suggest that the propensity for persistent functional impairment or morphological damage with intrathecal this compound is at least comparable to that of lidocaine. nih.govcapes.gov.br

Differentiation of Transient Neurological Symptoms from Direct Neural Injury

Transient neurological symptoms (TNS), characterized by pain or dysesthesia, particularly in the buttocks and thighs, can occur following spinal anesthesia with various local anesthetics, including this compound. ispub.comnih.govhilarispublisher.com TNS is generally considered a self-limiting condition, typically resolving within hours to a few days, and is often differentiated from direct, persistent neural injury. nih.govhilarispublisher.com While the exact mechanism of TNS is not fully understood, it is thought to be related to the pharmacological toxicity of local anesthetics and nerve stimulation. hilarispublisher.com Some authors have labeled TNS as a manifestation of subclinical neurotoxicity, particularly in the context of continuous spinal anesthesia with agents like lidocaine and their potential for concentration-dependent neurotoxicity. ispub.comjvsmedicscorner.com However, studies comparing nerve conduction in patients who developed TNS versus those who did not after spinal anesthesia have not always shown significant differences in objective measures of nerve function, suggesting that TNS may not necessarily involve permanent nerve damage. ispub.comhilarispublisher.com The discrepancy between the incidence of TNS and the risk of actual neural injury may indicate that these two phenomena are not mediated by identical mechanisms. nih.govcapes.gov.br

Concentration- and Exposure-Duration Dependent Neurotoxic Potential

Research indicates that the neurotoxic potential of local anesthetics, including this compound, is dependent on both concentration and duration of exposure. nih.govnih.govresearchgate.netresearchgate.netnih.gov In vitro studies have consistently shown that higher concentrations of local anesthetics lead to increased cell death in neuronal cell lines. nih.govoup.comresearchgate.net Similarly, longer exposure times have been associated with greater neurotoxicity. nih.govresearchgate.netnih.gov This concentration- and time-dependent effect is a general characteristic of local anesthetic toxicity across various tissues, including nerves. nih.gov Studies have aimed to determine the concentrations that result in half-maximal neurotoxic effects (LD50) for different local anesthetics, providing a comparative measure of their intrinsic toxicity in a concentration-dependent manner. nih.govoup.comresearchgate.net

Mechanisms Underlying Paresthesia Associated with this compound Use

Paresthesia, often described as tingling or numbness, is a potential neurological symptom associated with local anesthetic use, including this compound. fda.govnih.gov While the precise mechanisms underlying paresthesia specifically associated with this compound are not fully elucidated, it is generally understood to be a form of altered nerve function. Local anesthetics, by blocking sodium channels, disrupt the normal electrical signaling of nerves, which can manifest as altered sensations like paresthesia. patsnap.comontosight.aidrugs.comfda.gov Reports have suggested a potential association between the use of 4% this compound solutions and a higher risk of paresthesia, particularly of the lingual nerve, following inferior alveolar nerve blocks. chemicalbook.comnih.gov This observation has led to recommendations to consider lower concentration local anesthetics for such procedures. nih.gov The mechanisms may involve direct interaction with nerve fibers or potentially inflammatory responses, although further research is needed to fully understand the specific contribution of this compound to this phenomenon.

Mutagenicity and Carcinogenicity Assessments of this compound Metabolites

This compound undergoes metabolism primarily in the liver, with amide hydrolysis leading to the formation of o-toluidine and N-propylamine. chemicalbook.comhres.ca O-toluidine is a significant metabolite of this compound and has been the subject of mutagenicity and carcinogenicity assessments due to its known toxic properties. taylorandfrancis.comchemicalbook.comiarc.frmdpi.comdrugcentral.orgnih.govresearchgate.net

Genotoxic Potential of o-Toluidine

O-toluidine has demonstrated genotoxic potential in various in vitro and in vivo test systems. drugcentral.orgnih.govmedsafe.govt.nzeuropa.eu Studies have shown evidence of mutagenic activity for o-toluidine in some genotoxicity tests, although results can be mixed depending on the specific test and conditions. nih.govmedsafe.govt.nz For instance, o-toluidine has been found to be genotoxic in Escherichia coli DNA repair and phage-induction assays. drugcentral.org Urine concentrates from rats treated with o-toluidine have also shown mutagenicity in Salmonella typhimurium in the presence of metabolic activation. drugcentral.org While some studies in S. typhimurium have reported no mutagenic effect, others have shown positive responses in the same strains, highlighting the complexity of its genotoxic profile. nih.gov A novel o-toluidine metabolite, 2-methyl-N1-(2-methylphenyl)benzene-1,4-diamine (MMBD), identified in the urine of o-toluidine-exposed rats, has shown stronger mutagenicity in certain Salmonella typhimurium strains compared to o-toluidine itself. nih.govacs.org

Role in Hemoglobin and DNA Adduct Formation

A key aspect of o-toluidine's toxicity involves its ability to form adducts with biological macromolecules, including hemoglobin and DNA. O-toluidine is metabolized to N-hydroxy-o-toluidine, which can then be further metabolized to o-nitrosotoluene. psu.eduwikipedia.org O-nitrosotoluene is thought to be responsible for the formation of hemoglobin adducts by oxidizing the iron in hemoglobin, leading to methemoglobinemia. taylorandfrancis.comchemicalbook.comhres.camdpi.compsu.eduwikipedia.org Studies have detected increased levels of o-toluidine hemoglobin adducts in humans following exposure to o-toluidine, consistent with observations in experimental animals. iarc.frnih.govpsu.edu Notably, patients who received this compound local anesthesia have shown significant increases in o-toluidine hemoglobin adducts. nih.govresearchgate.net

Regarding DNA adduct formation, o-toluidine is metabolically activated through N-hydroxylation and subsequent reactions (such as N-acetoxylation and deacetoxylation) to produce electrophilic arylnitrenium ions. nih.govacs.orgpsu.eduwikipedia.org These reactive intermediates can bind covalently to DNA bases, such as guanine (B1146940) (forming dG-C8 adducts). nih.govacs.orgwikipedia.org This DNA adduct formation is considered a key mechanism in the carcinogenicity of aromatic amines like o-toluidine. nih.govnih.govacs.org While the direct detection of certain o-toluidine-DNA adducts in biological samples has been challenging, studies have detected DNA adducts corresponding to o-toluidine metabolites, such as dG-MMBD, in the hepatic DNA of rats treated with o-toluidine. nih.govacs.org The formation of these DNA adducts is implicated in the genotoxic and carcinogenic effects of o-toluidine. nih.govnih.govacs.org

Comparative Academic Studies of Prilocaine with Other Local Anesthetics

Prilocaine versus Lidocaine (B1675312)

Comparative studies have frequently evaluated this compound against lidocaine, a widely considered standard in local anesthesia. These comparisons often focus on aspects such as anesthetic potency, onset and duration of action, metabolic pathways, toxicity profiles, and vascular effects.

Comparative Potency and Efficacy in Nerve Blockade

Research indicates that this compound and lidocaine possess comparable potency and efficacy in achieving nerve blockade for various procedures. For instance, studies comparing 2% lidocaine with 1:100,000 adrenaline and 3% this compound with 0.03 IU felypressin (B344493) for upper teeth extractions found similar potency and onset times of action smj.org.saanesthesiologypaper.com. Another study evaluating 0.5% lidocaine and 0.5% this compound in intravenous regional anesthesia (Bier's block) for upper limb surgery found both agents to be effective, with no significant difference in the onset of sensory and motor block uobaghdad.edu.iquobaghdad.edu.iq. However, some studies suggest that while statistically non-significant, this compound may show a clinically faster onset in certain applications like dental infiltration smj.org.sa.

In periprostatic nerve blocks for transrectal prostate biopsy, this compound and lidocaine demonstrated comparable onset of action uroonkolojibulteni.com. However, a study comparing 2% this compound plain solution, 1% lidocaine hydrochloride, and 1% buffered lidocaine for laceration repair found no significant differences in initial pain scores upon needle entry, but pain scores immediately after injection and after the first suturing needle puncture were higher in the this compound group compared to lidocaine and buffered lidocaine researchgate.net.

Differences in Metabolic Rate and Systemic Toxicity Thresholds

A key distinction between this compound and lidocaine lies in their metabolic pathways and associated systemic toxicity. This compound is metabolized more rapidly than lidocaine, contributing to its lower systemic toxicity bmj.comoup.com. While both are amide-type anesthetics metabolized in the liver, this compound also undergoes metabolism in the kidneys and lungs, further enhancing its clearance and reducing the risk of systemic accumulation unirioja.es. This faster metabolism and wider distribution contribute to a lower systemic toxicity threshold for this compound compared to lidocaine bmj.com. For instance, in intravenous regional anesthesia, seizures have been reported at lower doses of lidocaine (1.4 mg/kg) compared to this compound (4 mg/kg) nih.gov. Toxic levels are generally considered above 5 µg/mL for lidocaine and above 6 µg/mL for this compound fda.gov.

Comparative Onset and Duration of Anesthesia

The onset and duration of anesthesia can vary depending on the specific application and concentration used. In dental infiltration for upper teeth extraction, a study found no statistically significant difference in the mean onset time between this compound and lidocaine, although this compound showed a clinically faster onset smj.org.sa. For intravenous regional anesthesia, no significant difference was observed in the onset of sensory and motor block between 0.5% lidocaine and 0.5% this compound uobaghdad.edu.iquobaghdad.edu.iq. However, the recovery of sensory block after tourniquet release was significantly shorter with this compound uobaghdad.edu.iquobaghdad.edu.iq.

Here is a summary of comparative onset and recovery times from a study on intravenous regional anesthesia:

| Anesthetic | Onset of Sensory Block (min) | Recovery of Sensory Block (min) | Onset of Motor Block (min) | Recovery of Motor Block (min) |

| Lidocaine | 5.5 ± 1.6 | 7.4 ± 1.4 | No significant difference | No significant difference |

| This compound | 5.9 ± 1.6 | 5.4 ± 0.8 | No significant difference | No significant difference |

*Data derived from a study on intravenous regional anesthesia uobaghdad.edu.iquobaghdad.edu.iq.

Differential Vasodilatory Effects

This compound is known to have less vasodilatory effect compared to lidocaine unirioja.esnih.gov. This characteristic is advantageous as it can lead to less bleeding at the injection site and potentially allow the anesthetic to remain at the site of action for a longer duration, even without the addition of a vasoconstrictor unirioja.es. Lidocaine, in contrast, has a more pronounced vasodilatory effect, which often necessitates the co-administration of a vasoconstrictor like epinephrine (B1671497) to prolong its duration of action and reduce systemic absorption uobaghdad.edu.iqnih.gov.

This compound versus Bupivacaine (B1668057)

Comparisons between this compound and bupivacaine often focus on their use in spinal anesthesia, particularly for procedures requiring different durations of action and recovery profiles. Bupivacaine is a longer-acting local anesthetic compared to this compound.

Comparative Anesthetic Efficacy and Recovery Characteristics

Studies comparing hyperbaric this compound and hyperbaric bupivacaine in spinal anesthesia for procedures like urologic endoscopy and anorectal surgery have highlighted differences in their anesthetic efficacy duration and recovery profiles anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org. This compound typically demonstrates a faster onset of sensory and motor block but a shorter duration of sensory and motor blockade compared to bupivacaine anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org.

This shorter duration of action with this compound leads to quicker recovery of full motor function and earlier readiness for discharge, making it a favorable option for short-duration day-case surgeries anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchcommons.org. Bupivacaine, with its longer duration, is often preferred for procedures where prolonged anesthesia and postoperative pain control are required nih.gov.

Here is a summary of comparative onset and duration times from studies on spinal anesthesia:

| Anesthetic | Onset of Sensory Block | Duration of Sensory Block | Onset of Motor Block | Duration of Motor Block | Recovery of Motor Function |

| Hyperbaric this compound | Faster researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Shorter anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Faster researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Shorter anesthesiologypaper.comjscimedcentral.comresearchcommons.org | Quicker researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org |

| Hyperbaric Bupivacaine | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Longer anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Longer anesthesiologypaper.comjscimedcentral.comresearchcommons.org | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org |

*Data compiled from multiple studies anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org.

Recovery characteristics, such as time to ambulation and voiding, are also significantly shorter with this compound compared to bupivacaine, contributing to reduced hospital stay duration in day-case settings anesthesiologypaper.comresearchcommons.org.

Differential Sensory and Motor Block Profiles